molecular formula C16H21ClN2O3S B2819010 2-Chloro-1-(6-piperidin-1-ylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 2411305-50-3

2-Chloro-1-(6-piperidin-1-ylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B2819010
CAS No.: 2411305-50-3
M. Wt: 356.87
InChI Key: NWFSNNRLJZJAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(6-piperidin-1-ylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)ethanone , also known by its chemical structure, is a nitrogen-containing bicyclic compound. It belongs to the quinoline family and exhibits diverse biological activities. Quinoline derivatives have found applications in medicine, food, catalysts, dyes, materials, and electronics. Notably, the quinoline nucleus appears in various bioactive compounds, including antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory agents .


Synthesis Analysis

The synthesis of quinoline derivatives involves chemical modifications of the quinoline nucleus. Researchers have explored various approaches to create new structural prototypes with enhanced antimalarial, antimicrobial, and anticancer properties. These modifications often focus on substituents attached to the heterocyclic pyridine ring. Quinolines are also known to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death .

Properties

IUPAC Name

2-chloro-1-(6-piperidin-1-ylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3S/c17-12-16(20)19-10-4-5-13-11-14(6-7-15(13)19)23(21,22)18-8-2-1-3-9-18/h6-7,11H,1-5,8-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFSNNRLJZJAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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